Beyer-15-en-18-oic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120852-64-4 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1R,4S,5S,9S,10S,13S)-5,9,13-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-17-9-5-15-18(2)7-4-8-19(3,16(21)22)14(18)6-10-20(15,13-17)12-11-17/h11-12,14-15H,4-10,13H2,1-3H3,(H,21,22)/t14-,15-,17+,18+,19-,20-/m0/s1 |
InChI Key |
MVCPPAWXGSLXQJ-AFMPOKAISA-N |
SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)C=C2)(C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@]4(CCC[C@]([C@H]4CC[C@@]3(C1)C=C2)(C)C(=O)O)C |
Canonical SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)C=C2)(C)C(=O)O)C |
Synonyms |
eyer-15-en-18-oic acid ent-Beyer-15-en-18-oic acid |
Origin of Product |
United States |
Occurrence and Chemodiversity of Ent Beyer 15 En 18 Oic Acid
Isolation Methodologies from Botanical Sources
The isolation of ent-beyer-15-en-18-oic acid and its analogues often involves the extraction of plant material with organic solvents, followed by various chromatographic techniques to separate and purify the individual compounds.
The roots of Croton sonderianus, a shrub native to Brazil, have been identified as a source of ent-beyer-15-en-18-oic acid. electronicsandbooks.comnih.govuef.fi The isolation process typically begins with the extraction of the powdered plant material with a non-polar solvent like hexane. electronicsandbooks.comuef.fi This crude extract is then partitioned to separate acidic and neutral fractions. electronicsandbooks.com The acidic fraction, which contains ent-beyer-15-en-18-oic acid, is further purified using column chromatography on silica (B1680970) gel. electronicsandbooks.com
In addition to the parent compound, several of its analogues have also been isolated from C. sonderianus, including:
ent-beyer-15-en-18-oic acid methyl ester electronicsandbooks.com
ent-beyer-15-en-18-ol electronicsandbooks.com
ent-beyer-15-en-18-al electronicsandbooks.com
dihydro-ent-beyer-15-en-18-ol electronicsandbooks.com
Fabiana densa var. ramulosa, a shrub found in Chile, is another botanical source of beyerene (B14174232) diterpenoids. researchgate.netfraunhofer.clresearchgate.net Bioactivity-guided fractionation of the resinous exudate of this plant has led to the isolation of several analogues of ent-beyer-15-en-18-oic acid. researchgate.netnih.gov These include esters of ent-beyer-15-en-18-ol, such as:
ent-beyer-15-en-18-O-succinate researchgate.netnih.gov
ent-beyer-15-en-18-O-oxalate researchgate.netnih.gov
ent-beyer-15-en-18-O-malonate acs.orgresearchgate.net
The isolation of these compounds often involves extraction with acetone, followed by chromatographic separation. researchgate.net These findings highlight the role of the acidic group at C-18 of the ent-beyerene scaffold in the chemical diversity observed in this species. researchgate.net
The genus Erythroxylum is a rich source of beyerene diterpenes. rhhz.netresearchgate.net Chemical investigation of the essential oil from the heartwood of Erythroxylum monogynum has yielded several beyerene-type diterpenoids. researchgate.netresearchgate.netnih.gov Among these, ent-beyer-15-en-19-al was found to be unstable and underwent auto-oxidation to form other derivatives. researchgate.netresearchgate.netnih.gov
One of the products of this auto-oxidation is ent-beyer-15-en-19-oic acid. researchgate.netnih.gov This observation suggests that some beyerene diterpenoids previously identified in nature might be artifacts arising from such oxidation reactions. rhhz.net Other related beyerene diterpenoids isolated from E. monogynum include:
ent-beyer-15-ene researchgate.netresearchgate.net
ent-beyer-15-en-19-ol (erythroxylol A) researchgate.netresearchgate.net
15,16-epoxy-ent-beyeran-19-oic acid researchgate.netnih.gov
Structural Elucidation Strategies for Novel Analogues
The determination of the structures of novel analogues of ent-beyer-15-en-18-oic acid relies heavily on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone in the structural elucidation of these complex molecules. acs.orgnih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. acs.orgnih.gov Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between different atoms and piecing together the complete structure of the diterpenoid. researchgate.netacs.org For instance, HMBC correlations are instrumental in assigning the positions of functional groups, such as hydroxyl or carbonyl groups, on the beyerene skeleton. acs.org
Mass Spectrometry (MS) provides vital information about the molecular weight and elemental composition of the compounds. acs.orgnih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it allows for the determination of the precise molecular formula, which is essential for confirming the identity of a novel compound. acs.orgnih.gov
In some cases, X-ray crystallography is employed to definitively determine the three-dimensional structure and stereochemistry of the molecule. researchgate.net This technique provides an unambiguous picture of the atomic arrangement in the crystal lattice.
Chemotaxonomic Implications of ent-Beyer-15-en-18-oic Acid Distribution
The distribution of ent-beyer-15-en-18-oic acid and its derivatives across different plant families has chemotaxonomic significance. The presence of specific types of diterpenoids can serve as a chemical marker to differentiate between plant genera and species.
The occurrence of beyerene diterpenoids is a notable characteristic of the genus Erythroxylum. rhhz.net Similarly, the isolation of ent-beyer-15-en-18-oic acid and its analogues from Croton sonderianus (Euphorbiaceae) and Fabiana densa (Solanaceae) points to the presence of the metabolic pathways for the synthesis of the ent-beyerene skeleton in these distinct plant families. electronicsandbooks.comfraunhofer.cl The identification of dolabranes, another class of diterpenoids, as marker metabolites for the genus Ceriops further illustrates the use of these compounds in chemotaxonomy. d-nb.info The specific patterns of diterpenoid substitution and functionalization can provide further clues for taxonomic classification.
Biosynthetic Pathways and Biotransformational Studies of Ent Beyer 15 En 18 Oic Acid
Proposed Biosynthetic Routes to ent-Beyerane Skeleton
The biosynthesis of the diverse array of diterpenoid skeletons, including the ent-beyerane framework, originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govjmb.or.kr The formation of these complex cyclic structures is a testament to the remarkable catalytic prowess of a class of enzymes known as terpene synthases (TSs). nih.govmdpi.com
Cyclization and Rearrangement Mechanisms (e.g., Wagner-Meerwein rearrangement from ent-kaurene (B36324) precursors)
The biosynthesis of the ent-beyerane skeleton is closely linked to that of ent-kaurane diterpenes. nih.govnih.gov Both share a common biosynthetic intermediate, ent-copalyl diphosphate (ent-CPP), which is formed from the initial cyclization of GGPP. jmb.or.krportlandpress.com The subsequent cyclization of ent-CPP leads to the formation of the ent-kaurane skeleton.
A key transformation in the proposed biosynthetic pathway to the ent-beyerane skeleton is the Wagner-Meerwein rearrangement of an ent-kaurene precursor. nih.govpleiades.onlineresearchgate.net This type of 1,2-rearrangement involves a carbocationic intermediate. nih.gov Specifically, the conversion of an ent-kaur-16-ene derivative to an ent-beyer-15-ene derivative is a well-documented example of this rearrangement. nih.govnih.gov This acid-catalyzed rearrangement can be promoted by the presence of a hydroxyl group adjacent to the C-16 alkene in the ent-kaurene structure. nih.gov Quantum chemical calculations suggest that these complex rearrangements can occur as concerted processes, avoiding the formation of less stable secondary carbocation intermediates. researchgate.net
This rearrangement is not only a biosynthetic hypothesis but has also been demonstrated in synthetic chemistry. For instance, the acid-induced rearrangement of steviol (B1681142), an ent-kaurane diterpenoid, yields isosteviol (B191626), which possesses the ent-beyerane skeleton. nih.govnih.gov This transformation highlights the inherent chemical relationship and the feasibility of the biosynthetic conversion between these two important classes of diterpenoids.
Enzymatic Catalysis in Diterpene Biosynthesis
The biosynthesis of diterpenes is orchestrated by a suite of enzymes, primarily diterpene synthases (diTPSs). portlandpress.com These enzymes are responsible for catalyzing the complex cyclization cascades of GGPP to form the various diterpene skeletons. nih.govjmb.or.kr DiTPSs are classified into two main classes, Class I and Class II, based on their functional domains and catalytic mechanisms. jmb.or.kr
Class II diTPSs, containing a characteristic DXDD domain, typically initiate the cyclization of GGPP to form a bicyclic intermediate, such as ent-CPP. jmb.or.kr Class I diTPSs, which possess a DDXXD motif, then catalyze the further cyclization of this intermediate into the final tetracyclic or polycyclic diterpene scaffold. jmb.or.kr In some organisms, these two catalytic functions are found on a single bifunctional protein. portlandpress.comnih.gov
The catalytic process within a terpene synthase involves the generation of a carbocation, which then undergoes a series of cyclizations, hydride shifts, and rearrangements, all within the confines of the enzyme's active site. nih.gov The enzyme provides a hydrophobic pocket that not only dictates the initial conformation of the substrate but also stabilizes the highly reactive carbocationic intermediates throughout the reaction cascade. nih.gov The final product is typically formed by deprotonation or quenching with water. nih.govacs.org The remarkable plasticity of these enzymes allows them to accept and process not only their natural substrates but also structurally modified analogues, leading to the generation of novel diterpene skeletons. nih.gov
Microbial Transformations and Biocatalysis
Microbial transformation serves as a powerful tool for the structural diversification of natural products, including diterpenoids like ent-beyer-15-en-18-oic acid. Fungi, in particular, are well-known for their ability to introduce functional groups, such as hydroxyl groups, into complex molecules with high degrees of regio- and stereoselectivity. psu.edunih.gov
Fungal Hydroxylation Patterns (e.g., Aspergillus niger transformations of beyerene (B14174232) diterpenoids)
The fungus Aspergillus niger has been extensively studied for its ability to hydroxylate a variety of diterpenoids, including those with the ent-beyerane skeleton. researchgate.netnih.govrjpbcs.com In a notable study, the microbial transformation of ent-beyer-15-en-19-oic acid by Aspergillus niger resulted in the isolation of ent-1β,7α-dihydroxy-beyer-15-en-19-oic acid in a high yield of 40%. researchgate.netnih.gov
This demonstrates the fungus's capacity to introduce hydroxyl groups at specific positions on the beyerene core. Other studies with related ent-beyerane derivatives, such as isosteviol, have shown that A. niger can introduce hydroxyl groups at various positions, including C-7, C-11, and C-12. rjpbcs.com For instance, the biotransformation of isosteviol by A. niger CMI 17454 yielded 7β-hydroxyisosteviol and 1α,7β-dihydroxyisosteviol. rjpbcs.com Another strain, A. niger IFO 4414, produced 7β-hydroxyisosteviol as well as 11β- and 12β-hydroxyisosteviol from the same substrate. rjpbcs.com
The following table summarizes the biotransformation of ent-beyer-15-en-19-oic acid by Aspergillus niger:
| Substrate | Microorganism | Biotransformed Product | Yield | Reference |
| ent-Beyer-15-en-19-oic acid | Aspergillus niger | ent-1β,7α-dihydroxy-beyer-15-en-19-oic acid | 40% | researchgate.netnih.gov |
Regioselective and Stereoselective Bioconversions
A key advantage of microbial transformations is the high degree of regioselectivity and stereoselectivity they often exhibit. nih.gov This means that the enzymes within the microorganism can target specific carbon atoms in the substrate molecule and introduce new functional groups with a defined three-dimensional orientation.
The hydroxylation of ent-beyer-15-en-19-oic acid by Aspergillus niger to produce ent-1β,7α-dihydroxy-beyer-15-en-19-oic acid is a clear example of this selectivity. researchgate.netnih.gov The hydroxyl groups are specifically introduced at the C-1 and C-7 positions with β and α stereochemistry, respectively. This level of control is often difficult to achieve through conventional chemical synthesis.
Fungi from other genera, such as Fusarium and Gibberella, have also been shown to hydroxylate beyerane (B1241032) diterpenes, often at different positions, further highlighting the potential for generating a diverse range of derivatives through biotransformation. csic.esscielo.br For example, Fusarium moniliforme was found to hydroxylate ent-16β-hydroxybeyeran-19-oic acid at the C-6 and C-7 positions. scielo.br
Investigation of Microbial Enzyme Systems
The enzymatic machinery responsible for these microbial transformations primarily involves cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are capable of catalyzing a wide range of oxidative reactions, including the hydroxylation of non-activated carbon atoms, a challenging transformation in organic chemistry. nih.govnih.gov
The specificity of the hydroxylation pattern observed in different fungal species and even different strains of the same species is a reflection of the diversity and substrate specificity of their respective CYP enzyme systems. rjpbcs.com While the exact enzymes from Aspergillus niger responsible for the hydroxylation of ent-beyer-15-en-18-oic acid have not been fully characterized, the consistent and high-yield production of specific hydroxylated derivatives points to a well-defined enzymatic process. researchgate.netnih.gov Further research into these microbial enzyme systems holds the potential for their application in the targeted synthesis of novel and potentially bioactive beyerane diterpenoids.
Non-Enzymatic and Auto-oxidation Processes
The chemical reactivity of ent-beyer-15-en-18-oic acid and its precursors can lead to the formation of various derivatives through non-enzymatic processes, particularly auto-oxidation. These spontaneous reactions, occurring in the presence of atmospheric oxygen, contribute to the diversity of beyerene-type diterpenoids found in nature.
Formation of Oxidized Derivatives
A notable example of non-enzymatic transformation is the auto-oxidation of ent-beyer-15-en-19-al, a closely related precursor to ent-beyer-15-en-18-oic acid. researchgate.netnih.gov This aldehyde is unstable at room temperature and undergoes spontaneous conversion to several oxidized products. researchgate.netnih.gov
One of the primary products is the novel compound 15,16-epoxy-ent-beyeran-19-oic acid . researchgate.netnih.gov This transformation is significant as it involves the simultaneous oxidation of the C-4 axial aldehyde group to a carboxylic acid and the epoxidation of the C-15 double bond. researchgate.netnih.gov This dual reaction occurring within the same molecule via auto-oxidation was the first of its kind to be reported. researchgate.netnih.gov
Further investigation into this process under controlled conditions has led to the isolation and identification of other important derivatives. researchgate.netnih.gov These include:
ent-beyer-15-en-19-oic acid : The direct oxidation product of the aldehyde without concurrent epoxidation. researchgate.netnih.gov
Epoxy hydroperoxides : Two new compounds, 15,16-epoxy-19-nor-ent-beyeran-4α-hydroperoxide and 15,16-epoxy-18-nor-ent-beyeran-4β-hydroperoxide, were identified. researchgate.netnih.gov
Hydroperoxides : Two new hydroperoxides, ent-beyer-19-nor-15-en-4α-hydroperoxide and ent-beyer-18-nor-15-en-4β-hydroperoxide, were also isolated. researchgate.netnih.gov
ent-beyer-18-nor-15-en-4β-ol : An alcohol derivative. researchgate.netnih.gov
The identification of these compounds suggests that some beyerene-type diterpenoids previously identified from natural sources could be artifacts resulting from auto-oxidation reactions. rhhz.netresearchgate.net
Table 1: Auto-oxidation Products of ent-beyer-15-en-19-al
| Compound Name | Chemical Formula | Key Structural Features | Reference |
| 15,16-epoxy-ent-beyeran-19-oic acid | C20H30O3 | Epoxide ring at C-15,16; Carboxylic acid at C-19 | researchgate.netnih.gov |
| ent-beyer-15-en-19-oic acid | C20H30O2 | Double bond at C-15,16; Carboxylic acid at C-19 | researchgate.netnih.gov |
| 15,16-epoxy-19-nor-ent-beyeran-4α-hydroperoxide | C19H30O3 | Epoxide ring at C-15,16; Hydroperoxide at C-4 | researchgate.netnih.gov |
| 15,16-epoxy-18-nor-ent-beyeran-4β-hydroperoxide | C19H30O3 | Epoxide ring at C-15,16; Hydroperoxide at C-4 | researchgate.netnih.gov |
| ent-beyer-19-nor-15-en-4α-hydroperoxide | C19H30O2 | Double bond at C-15,16; Hydroperoxide at C-4 | researchgate.netnih.gov |
| ent-beyer-18-nor-15-en-4β-hydroperoxide | C19H30O2 | Double bond at C-15,16; Hydroperoxide at C-4 | researchgate.netnih.gov |
| ent-beyer-18-nor-15-en-4β-ol | C19H32O | Double bond at C-15,16; Hydroxyl group at C-4 | researchgate.netnih.gov |
Mechanistic Analysis of Auto-oxidative Pathways
The auto-oxidation of ent-beyer-15-en-19-al is proposed to proceed through a free radical mechanism. researchgate.net The process is initiated by the abstraction of the aldehydic hydrogen atom, leading to the formation of an acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical.
The peroxyacyl radical is a key intermediate that can follow several pathways:
Formation of the Carboxylic Acid : The peroxyacyl radical can abstract a hydrogen atom from another molecule, leading to the formation of a peroxyacyl acid, which can then be converted to the corresponding carboxylic acid, ent-beyer-15-en-19-oic acid.
Concurrent Epoxidation : The peroxyacyl radical can also react intramolecularly with the double bond at C-15, leading to the formation of an epoxy derivative. This pathway explains the formation of 15,16-epoxy-ent-beyeran-19-oic acid. The presence of both the aldehyde and the double bond in the same molecule facilitates this concurrent oxidation and epoxidation. researchgate.netnih.gov
Formation of Hydroperoxides : The formation of various hydroperoxide derivatives suggests that the free radical process can also involve the loss of the formyl group (decarbonylation) and subsequent attack of molecular oxygen at different positions on the beyerene skeleton.
The instability of ent-beyer-15-en-19-al when exposed to air and the prevention of its decomposition by storage under inert conditions further support the proposed auto-oxidative, free-radical mechanism. researchgate.net
Chemical Synthesis and Derivatization Strategies of Ent Beyer 15 En 18 Oic Acid
Total Synthesis Approaches to the ent-Beyerane Core Structure
The total synthesis of the ent-beyerane skeleton represents a significant challenge in organic chemistry due to its complex, polycyclic nature. Researchers have devised multi-step sequences to construct this intricate framework from simpler starting materials. One notable strategy involves a polyene cyclization, which mimics the biosynthetic pathway of diterpenoids. This approach is designed to directly install functionality, such as an oxidized C19-methyl group, which is a common feature in this class of compounds. nih.govresearchgate.net
A key transformation in some total synthesis routes is the Wagner-Meerwein rearrangement. nih.govresearchgate.net This type of reaction involves the migration of a carbon-carbon bond in a carbocation intermediate, leading to a skeletal rearrangement. Specifically, a [3.2.1]bicyclic system, characteristic of the ent-kaurane skeleton, can be rearranged to form the distinctive [3.3.1] bicyclic core of the ent-beyerane framework, as seen in the synthesis of isosteviol (B191626). nih.govresearchgate.net This rearrangement is often facilitated by the presence of a hydroxyl group adjacent to a double bond, which can promote the formation of the necessary carbocation intermediate under acidic conditions. acs.orgnih.gov
Furthermore, other advanced synthetic methods have been employed to construct the tetracyclic core of related diterpenoids, which could be adapted for the synthesis of the ent-beyerane structure. These include intramolecular Diels-Alder reactions to form multiple rings in a single step and radical cyclizations to forge challenging carbon-carbon bonds. magtech.com.cn
Semisynthetic Routes from Readily Available Precursors (e.g., from ent-kaurenoic acid)
Given the structural similarities between various diterpenoid families, semisynthesis from more abundant natural products offers a more direct and often more efficient route to ent-beyer-15-en-18-oic acid and its analogues. Ent-kaurenoic acid, a readily available diterpene, serves as a common starting material for accessing the ent-beyerane skeleton. scispace.com
The key transformation in this semisynthetic approach is an acid-catalyzed rearrangement. acs.orgnih.gov Treatment of ent-kaurenoic acid with a strong acid, such as hydrobromic acid or under superacidic conditions, induces a Wagner-Meerwein rearrangement of the D-ring. acs.orgscispace.com This process converts the ent-kaur-16-ene skeleton into the thermodynamically more stable ent-beyer-15-ene framework. This rearrangement is a prime example of a biomimetic synthesis, where a laboratory reaction mimics a natural biosynthetic process. scispace.com
Similarly, steviol (B1681142), the aglycone of stevioside, which possesses an ent-13-hydroxykaur-16-en-19-oic acid structure, can also be converted to an ent-beyerane derivative, isosteviol, through an acid-catalyzed rearrangement. acs.org This transformation underscores the versatility of using naturally abundant ent-kaurane diterpenoids as precursors for the synthesis of ent-beyerane compounds.
Targeted Functionalization and Derivatization
Once the ent-beyerane core is obtained, either through total synthesis or semisynthesis, further chemical modifications can be carried out to generate a library of derivatives. These modifications are typically focused on the existing functional groups or the reactive sites within the molecule.
Glycosylation Reactions for Sugar Moiety Introduction
The introduction of sugar moieties, or glycosylation, is a key derivatization strategy to mimic naturally occurring glycosides and explore the impact of carbohydrate substitution. acs.orgnih.gov This is typically a multi-step process. First, the carboxylic acid at C-19 is activated, often by converting it to a salt. Then, it is reacted with a protected glycosyl halide, such as peracetylated glucosyl bromide, in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and a base like potassium carbonate. acs.orgnih.gov The protecting groups on the sugar, commonly acetyl groups, are then removed in a subsequent deprotection step, for example, using triethylamine (B128534) in a methanol (B129727)/water/hexane mixture, to yield the final glycosylated product. acs.orgnih.gov This method has been successfully used to synthesize the β-D-glucopyranosyl ester of ent-beyer-15-an-19-oic acid. acs.orgnih.gov
Modifications at the C-15/C-16 Double Bond
The endocyclic double bond between C-15 and C-16 is a reactive site amenable to various chemical transformations.
Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA). csic.es This reaction introduces a three-membered oxygen-containing ring, which can serve as a handle for further functionalization. The epoxidation of ent-beyer-15-en-19-al has been observed to occur concurrently with the auto-oxidation of the aldehyde group to a carboxylic acid. nih.govresearchgate.net
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.orgnih.gov This modification allows for the investigation of the role of the C-15/C-16 unsaturation.
Hydroxylation and Other Additions: While less commonly reported for ent-beyer-15-en-18-oic acid itself, the double bond in related diterpenes is known to undergo other addition reactions, such as hydroxylation. Fungal biotransformation, for example with Aspergillus niger, has been shown to hydroxylate the beyerane (B1241032) skeleton at various positions, including those that may influence the reactivity of the double bond. researchgate.net
Introduction of Other Functional Groups at C-18 and C-19 (e.g., oxalate-like groups)
To explore structure-activity relationships, various functional groups can be introduced at the C-18 and C-19 positions. A notable example is the introduction of oxalate-like groups. acs.orgnih.gov This can be achieved by reacting a hydroxyl group at C-18 or C-19 with oxalyl chloride. acs.orgnih.gov This reaction leads to the formation of an oxalate (B1200264) ester, which has been shown to be a key functional group in certain biological contexts. acs.org The introduction of such groups significantly alters the polarity and hydrogen bonding capabilities of the molecule, which can have a profound impact on its properties.
Compound and Derivative Data
| Compound Name | Molecular Formula | Key Structural Features | Synthesis Method | Reference |
| ent-Beyer-15-en-18-oic acid | C₂₀H₃₀O₂ | ent-beyerane skeleton, C-15/C-16 double bond, C-18 carboxylic acid | Semisynthesis from ent-kaurenoic acid | scispace.com |
| Isosteviol | C₂₀H₃₀O₃ | ent-beyerane skeleton, C-13 hydroxyl group, C-19 carboxylic acid | Acid-catalyzed rearrangement of steviol | acs.org |
| ent-Beyer-15-an-19-oic acid | C₂₀H₃₂O₂ | Saturated ent-beyerane skeleton, C-19 carboxylic acid | Hydrogenation of isosteviol | acs.orgnih.gov |
| ent-Beyer-15-an-19-oic acid β-D-glucopyranosyl ester | C₂₆H₄₂O₇ | Glucosyl ester at C-19 | Glycosylation of ent-beyer-15-an-19-oic acid | acs.orgnih.gov |
| 15,16-Epoxy-ent-beyeran-19-oic acid | C₂₀H₃₀O₃ | Epoxide at C-15/C-16 | Auto-oxidation of ent-beyer-15-en-19-al | nih.govresearchgate.net |
| ent-Beyer-15-an-19-O-oxalate | C₂₂H₃₂O₅ | Oxalate ester at C-19 | Esterification with oxalyl chloride | nih.gov |
Synthetic Methodology Development for Analogues
The development of synthetic methodologies for producing analogues of ent-beyer-15-en-18-oic acid and related beyerane diterpenes is crucial for exploring their structure-activity relationships (SAR). Research efforts have focused on modifying the core beyerane skeleton, particularly at the carboxylic acid function, the C15-C16 double bond, and other positions, to generate a diverse library of derivatives. These strategies include direct derivatization of the natural product, rearrangement of other diterpenoid scaffolds, and biotransformation approaches.
A key strategy for generating analogues involves the chemical transformation of the ent-beyerane skeleton. nih.govacs.org For instance, the related compound ent-beyer-15-an-19-oic acid has served as a versatile platform for creating a library of semisynthetic derivatives. acs.org This often begins with the modification of the carboxylic acid group. A common derivatization is the formation of esters. For example, the methyl ester of ent-beyer-15-en-18-oic acid can be synthesized by reacting the acid with diazomethane (B1218177). electronicsandbooks.com Furthermore, more complex ester analogues, such as glucopyranosyl esters, have been synthesized from the saturated analogue ent-beyer-15-an-19-oic acid. nih.govacs.org This synthesis involves the coupling of the acid with a peracetylated glucosyl bromide in the presence of potassium carbonate and a phase-transfer catalyst, followed by deacetylation. nih.govacs.org
Another point of modification is the C15-C16 double bond. The reduction of this double bond can be achieved through catalytic hydrogenation. For example, the hydrogenation of ent-beyer-15-en-18-ol, the alcohol precursor to the title acid, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, yields the saturated analogue ent-beyer-15-an-18-ol. nih.govacs.org The carboxylic acid itself or its ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminium hydride (LiAlH₄). electronicsandbooks.com
The synthesis of beyerane analogues is not limited to the derivatization of existing beyerane structures. An important synthetic strategy involves the acid-catalyzed rearrangement of other diterpene skeletons. nih.govacs.org For example, the ent-beyerane framework can be accessed from steviol aglycone through a Wagner–Meerwein rearrangement, which involves the rearrangement of a carbocation intermediate. nih.govacs.org This method provides an alternative route to the beyerane core, which can then be further modified.
Auto-oxidation presents another route to novel analogues. It has been observed that ent-beyer-15-en-19-al, an aldehyde analogue, is unstable and can undergo auto-oxidation to form 15,16-epoxy-ent-beyeran-19-oic acid. nih.govresearchgate.net This reaction involves the simultaneous oxidation of the aldehyde to a carboxylic acid and the epoxidation of the C15-C16 double bond. nih.govresearchgate.net Controlled studies of this process have also led to the isolation of ent-beyer-15-en-19-oic acid among other products. nih.govresearchgate.net
The structural modifications achieved through these synthetic methodologies are summarized in the tables below.
Table 1: Selected Derivatization Reactions of ent-Beyer-15-en-18-oic Acid and Related Analogues
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| ent-Beyer-15-en-18-oic acid | Ethereal diazomethane | ent-Beyer-15-en-18-oic acid methyl ester | electronicsandbooks.com |
| ent-Beyer-15-en-18-oic acid or its ester | LiAlH₄ | ent-Beyer-15-en-18-ol | electronicsandbooks.com |
| ent-Beyer-15-en-18-ol | Pd/C, H₂ (10 bar), EtOH, rt, 24 h | ent-Beyer-15-an-18-ol | nih.govacs.org |
| ent-Beyer-15-en-19-al | Auto-oxidation (air, room temp.) | 15,16-Epoxy-ent-beyeran-19-oic acid | nih.govresearchgate.net |
| ent-Beyer-15-an-19-oic acid | 1. Peracetylated glucosyl bromide, K₂CO₃, TBAB, CH₂Cl₂/H₂O, reflux, 24 h; 2. Et₃N, CH₃OH/H₂O/hexane, rt, 48 h | ent-Beyer-15-an-19-oic acid β-D-glucopyranosyl ester | nih.govacs.org |
Molecular Mechanisms of Action and Biological Activity Research of Ent Beyer 15 En 18 Oic Acid and Its Analogues
Anti-infective Modulatory Activities
The rising threat of antimicrobial resistance has spurred the search for novel therapeutic strategies. One promising approach is the use of adjuvants, which are compounds that can restore the efficacy of existing antibiotics against resistant bacteria. Research has identified the ent-beyerene scaffold, the core structure of ent-Beyer-15-en-18-oic acid, as a key platform for developing inhibitors of bacterial resistance mechanisms.
Adjuvant Activity against Antimicrobial Resistance
An analogue of ent-Beyer-15-en-18-oic acid, ent-beyer-15-en-18-O-oxalate, has been identified as a potent adjuvant for the antibiotic colistin (B93849). mdpi.com This compound has demonstrated the ability to significantly potentiate the antibacterial activity of colistin against resistant strains of Pseudomonas aeruginosa. mdpi.com Studies have shown that this potentiation can be as high as a 16-fold reduction in the minimum inhibitory concentration (MIC) of colistin when used in combination with ent-beyerene derivatives. nih.govacs.org This synergistic effect highlights the potential of these compounds to rejuvenate last-resort antibiotics that have been rendered ineffective by bacterial resistance. nih.gov
Inhibition of Bacterial Resistance Mechanisms (e.g., Undecaprenyl Phosphate-alpha-4-amino-4-deoxy-l-arabinose Arabinosyl Transferase (ArnT) inhibition)
The primary mechanism behind the adjuvant activity of ent-beyerene analogues is the inhibition of the enzyme Undecaprenyl phosphate-alpha-4-amino-4-deoxy-l-arabinose Arabinosyl Transferase (ArnT). mdpi.comnih.gov In Gram-negative bacteria like P. aeruginosa, ArnT is responsible for modifying the lipid A component of lipopolysaccharide (LPS) by adding 4-amino-4-deoxy-l-arabinose (L-Ara4N). nih.gov This modification reduces the net negative charge of the bacterial outer membrane, thereby decreasing its affinity for positively charged antibiotics like colistin and leading to resistance. nih.gov
Docking-based virtual screening and subsequent microbiological assays have identified ent-beyer-15-en-18-O-oxalate as a promising inhibitor of the ArnT catalytic site. mdpi.comnih.gov By blocking ArnT, this compound prevents the modification of lipid A, thus restoring the bacterial membrane's susceptibility to colistin. nih.govacs.org Molecular modeling studies have indicated that the ent-beyerane scaffold is crucial for this inhibitory activity, with specific functional groups at certain positions enhancing the interaction with the enzyme's catalytic site. nih.govacs.org
Evaluation in Resistant Bacterial Strains (e.g., P. aeruginosa, K. pneumoniae)
The efficacy of ent-beyerene derivatives as colistin adjuvants has been evaluated in clinically relevant resistant strains of Pseudomonas aeruginosa. nih.govacs.org In checkerboard assays, these compounds have consistently demonstrated the ability to reduce the MIC of colistin against both laboratory-evolved resistant strains and clinical isolates of P. aeruginosa. nih.govacs.org For instance, certain semi-synthetic analogues of the natural hit compound lowered the MIC of colistin by up to 32-fold in some resistant strains. nih.gov While much of the focused research has been on P. aeruginosa, the mechanism of ArnT inhibition is relevant to other Gram-negative bacteria that employ this resistance strategy. However, specific studies evaluating ent-Beyer-15-en-18-oic acid or its direct analogues against resistant Klebsiella pneumoniae are less prevalent in the currently available literature.
**Table 1: Adjuvant Activity of ent-Beyerene Analogues with Colistin against Resistant *P. aeruginosa***
| Compound | Bacterial Strain | Fold Reduction in Colistin MIC |
|---|---|---|
| ent-beyer-15-en-18-O-oxalate analogue 1 | P. aeruginosa MG75 | 16-fold |
| ent-beyer-15-en-18-O-oxalate analogue 2 | P. aeruginosa ND76 | 32-fold |
Other Investigated Biological Activities
Beyond their role in combating antimicrobial resistance, diterpenes related to ent-Beyer-15-en-18-oic acid have been investigated for other pharmacological effects.
Antispasmodic Effects and Mechanistic Elucidation
A diterpenic mixture obtained from the roots of Viguiera hypargyrea, a Mexican medicinal plant, was found to possess spasmolytic properties. researchgate.netnih.gov The major constituents of this mixture were identified as ent-kaur-16-en-19-oic acid and ent-beyer-15-en-19-oic acid, a constitutional isomer of the subject compound. researchgate.netnih.gov These compounds were evaluated for their ability to inhibit the electrically induced contractions of guinea-pig ileum. researchgate.netnih.gov While the specific mechanism was not fully elucidated in this study, antispasmodic compounds typically exert their effects through various pathways, including the blockade of ion channels (such as Ca²⁺ or Na⁺ channels) or interference with neurotransmitter signaling, which ultimately leads to the relaxation of smooth muscle. nih.gov The significant activity of these related diterpenic acids suggests that the ent-beyerene skeleton may contribute to antispasmodic effects. researchgate.netnih.gov
Potential as an Oviposition Stimulant
Currently, there is a lack of scientific literature investigating the potential of ent-Beyer-15-en-18-oic acid or its close analogues as oviposition stimulants. While other classes of diterpenoids, such as ent-kauran-16α-ol and ent-atisan-16α-ol isolated from sunflowers, have been identified as oviposition stimulants for the banded sunflower moth, Cochylis hospes, similar studies have not been reported for compounds with the ent-beyerene scaffold. nih.gov
Interaction with Other Biological Targets and Pathways
Research into ent-Beyer-15-en-18-oic acid and its analogues has revealed interactions with several key biological targets and pathways, extending beyond a single mode of action. These investigations highlight the versatility of the ent-beyerane scaffold and its potential for development in various therapeutic areas. The primary areas of interaction include inhibition of bacterial resistance mechanisms, antileishmanial activity, and modulation of enzymes involved in metabolic and inflammatory processes.
Inhibition of ArnT-Mediated Colistin Resistance
A significant area of research has focused on the role of ent-beyerane diterpenes as inhibitors of ArnT (undecaprenyl phosphate-alpha-4-amino-4-deoxy-L-arabinose arabinosyl transferase), an enzyme responsible for colistin resistance in Gram-negative bacteria. nih.govacs.orgnih.gov Colistin is a last-resort antibiotic, and resistance mediated by the modification of lipid A by ArnT poses a serious public health threat. nih.govnih.gov
Natural ent-beyerene diterpenes have been identified as promising inhibitors of this enzyme. nih.govacs.orgnih.gov Studies involving semisynthetic analogues have been conducted to elucidate the structure-activity relationships (SAR) necessary for potent inhibition. Microbiological assays combined with molecular modeling suggest that these compounds interact with the catalytic site of ArnT, thereby blocking its function. acs.orgnih.gov
Key structural features of the ent-beyerane scaffold have been identified as crucial for this inhibitory activity. Research indicates that the saturation of the C-15 and C-16 bond in the ent-beyerane scaffold, compared to the ent-beyerene one, enhances the colistin adjuvant activity. nih.govacs.org Furthermore, the presence of specific functional groups at positions C-18 or C-19 is essential.
Key Findings from Structure-Activity Relationship (SAR) Studies:
Oxalate-like Group: The presence of an oxalate-like group at the C-18 or C-19 position is considered essential for the inhibitory activity against ArnT. nih.govacs.org
Sugar Moiety: A sugar residue at C-19 can retain the activity, likely by mimicking L-Ara4N, the natural substrate of the ArnT enzyme. nih.govacs.org
These findings identify the ent-beyerane skeleton as a privileged scaffold for the development of effective colistin resistance inhibitors. nih.govnih.gov
Table 1: Structure-Activity Relationship of ent-Beyerane Analogues as ArnT Inhibitors
| Structural Feature | Observation | Impact on Activity | Reference |
|---|---|---|---|
| ent-Beyerane vs. ent-Beyerene Scaffold | The saturated ent-beyerane scaffold shows higher activity. | Unsaturation between C-15 and C-16 is not crucial. | nih.govacs.org |
| Functional Group at C-18/C-19 | An oxalate-like group is essential for potent activity. | Required for efficient inhibition of ArnT. | nih.govacs.org |
| Sugar Moiety at C-19 | The presence of a sugar moiety retains biological activity. | Believed to mimic the natural L-Ara4N substrate. | nih.govacs.org |
| Alkyl Chain at C-18/C-19 | The length and flexibility of the chain influence efficacy. | Affects the compound's interaction with the target site. | nih.govacs.org |
Antileishmanial and Other Antiparasitic Activities
Diterpenes of the ent-beyerene class have been investigated for their potential against parasitic infections, notably leishmaniasis. researchgate.net ent-Beyerenoic acid is a recurrent compound within this group and has been a subject of such studies. researchgate.net For instance, two natural ent-beyerene-type diterpenoids isolated from Baccharis tola were evaluated for their antileishmanial potential against intracellular amastigotes of Leishmania braziliensis. researchgate.net One of these compounds was found to be the most potent against the pathogen. researchgate.net This suggests that the ent-beyerene scaffold interacts with biological pathways essential for the parasite's survival.
Spasmolytic Activity
ent-Beyer-15-en-19-oic acid is a major constituent of a spasmolytic diterpenic mixture obtained from the roots of the medicinal plant Viguiera hypargyrea. nih.gov Studies have evaluated the ability of this compound and its derivatives to inhibit the electrically induced contraction of guinea-pig ileum. nih.gov This activity points to an interaction with pathways controlling smooth muscle contraction. Further investigation through microbial transformation of ent-beyer-15-en-19-oic acid with the fungus Aspergillus niger yielded a dihydroxylated metabolite, ent-1β,7α-dihydroxy-beyer-15-en-19-oic acid. nih.gov Evaluation of this metabolite and others showed that specific hydroxylations could lead to a loss of potency, indicating that the position of hydroxyl groups is critical for the interaction with the target responsible for spasmolytic effects. nih.gov
Interaction with Protein Tyrosine Phosphatases
While not directly studying ent-Beyer-15-en-18-oic acid, research on structurally related isosteviol (B191626) derivatives, which share the tetracyclic diterpene core, has shown moderate to remarkable inhibitory activities against protein tyrosine phosphatase 1B (PTP1B). researchgate.net PTP1B is a key enzyme in metabolic signaling pathways. Molecular docking studies of one particularly active derivative suggested that hydrogen bond interactions with specific amino acid residues (LYS-116) in the PTP1B active site might be essential for its inhibitory activity. researchgate.net This indicates a potential for the broader class of beyerane-type compounds to interact with and modulate the activity of protein tyrosine phosphatases.
Structure Activity Relationship Sar Studies of Ent Beyer 15 En 18 Oic Acid Derivatives
Role of the Carboxylic Acid Group at C-18
The carboxylic acid moiety at the C-18 position is a polar, acidic functional group that plays a pivotal role in the biological activity of ent-beyer-15-en-18-oic acid and its derivatives. This group can participate in crucial intermolecular interactions, such as hydrogen bonding and ionic interactions, with biological targets like enzymes and receptors. The acidic nature of the carboxylic acid allows it to exist as a carboxylate anion under physiological conditions, which can be essential for electrostatic interactions within a binding pocket. Studies on similar natural products have consistently shown that the presence of a carboxylic acid is often a prerequisite for significant biological effects.
Impact of Functional Group Modifications at C-18 and C-19
Modifications to the functional groups at the C-18 and C-19 positions can profoundly impact the biological profile of ent-beyer-15-en-18-oic acid derivatives.
Table 1: Effect of C-18 Functional Group Modification on Biological Activity (Hypothetical Data)
| Derivative | C-18 Functional Group | Relative Activity |
| 1 | -COOH | 100% |
| 2 | -COOCH₃ (Methyl ester) | 75% |
| 3 | -CH₂OH (Alcohol) | 50% |
| 4 | -CHO (Aldehyde) | 60% |
| 5 | -CONH₂ (Amide) | 85% |
Note: The data in this table is hypothetical and for illustrative purposes due to the limited specific SAR data for ent-beyer-15-en-18-oic acid.
As illustrated in the hypothetical data in Table 1, converting the C-18 carboxylic acid to its methyl ester (reducing polarity and eliminating the acidic proton) or reducing it to an alcohol or aldehyde often leads to a decrease in activity, underscoring the importance of the acidic nature of the parent compound. Amide derivatives, which can still act as hydrogen bond donors and acceptors, may retain a higher degree of activity.
Furthermore, the introduction of larger substituents, such as sugar residues or oxalate-like groups, at these positions can influence pharmacokinetic properties like solubility and cell permeability, as well as providing additional points of interaction with the biological target.
Effects of Alkyl Chain Length and Flexibility on Activity
While less explored for ent-beyer-15-en-18-oic acid itself, the attachment of alkyl chains to its functional groups, particularly at C-18, can modulate its lipophilicity and, consequently, its biological activity. The length and flexibility of these alkyl chains are determining factors. An optimal alkyl chain length can enhance membrane permeability and hydrophobic interactions with the target, leading to increased potency. However, excessively long or bulky chains can introduce steric hindrance, preventing effective binding and reducing activity. The relationship between alkyl chain length and activity often follows a parabolic trend, where activity increases up to a certain chain length and then decreases.
Stereochemical Considerations and Their Contribution to Potency (e.g., C-4 configuration)
Stereochemistry is a critical determinant of biological activity, as biomolecules are chiral and often exhibit stereospecific interactions. The absolute configuration at various stereocenters in the ent-beyer-15-en-18-oic acid framework, including the C-4 position which dictates the orientation of the C-18 carboxylic acid and the C-19 methyl group, is crucial. Even subtle changes in stereochemistry, such as the epimerization of a single chiral center, can lead to a dramatic loss of activity. This is because the precise three-dimensional arrangement of atoms is necessary for a complementary fit into the binding site of a biological target. The natural ent- configuration of the beyerane (B1241032) skeleton is likely essential for its observed biological effects.
Rational Design Principles for Optimized Analogues
Based on the available SAR insights, several rational design principles can be proposed for the development of optimized ent-beyer-15-en-18-oic acid analogues:
Preservation of the C-15/C-16 Unsaturation: The endocyclic double bond appears to be a key pharmacophoric feature and should likely be retained.
Retention or Bioisosteric Replacement of the C-18 Carboxylic Acid: The carboxylic acid is critical for activity. If modifications are necessary to improve pharmacokinetic properties, bioisosteric replacements that mimic the acidic and hydrogen-bonding characteristics of the carboxyl group should be considered.
Strategic Modifications at C-18 and C-19: The introduction of small, functionalized groups at these positions could enhance target interactions and selectivity. The use of linkers to attach other pharmacophores could also be explored.
Optimization of Lipophilicity: Fine-tuning of alkyl chain length on ester or amide derivatives of the C-18 carboxylic acid could optimize the hydrophobic-hydrophilic balance for improved cell penetration and target engagement.
Maintenance of Stereochemical Integrity: The inherent stereochemistry of the natural product should be preserved, as it is likely a key determinant of its biological activity.
Advanced Analytical and Spectroscopic Characterization in Research of Ent Beyer 15 En 18 Oic Acid
Chromatographic Separation and Purification Techniques (e.g., HPLC, GC)
The isolation and purification of ent-beyer-15-en-18-oic acid from natural sources or synthetic mixtures are primarily achieved through chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, often employing reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic acid to improve peak shape. mdpi.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases.
Gas Chromatography (GC), typically coupled with a mass spectrometer (GC-MS), is another valuable technique, particularly for the analysis of volatile derivatives of the acid. nih.gov Due to the low volatility of the carboxylic acid, derivatization is often required to convert it into a more volatile form, such as a methyl ester. researchgate.net The choice of chromatographic conditions, including the column type, temperature program, and carrier gas flow rate, is optimized to achieve efficient separation from other components in the sample.
High-Resolution Spectroscopic Methods for Structure Elucidation and Confirmation
The definitive structural elucidation of ent-beyer-15-en-18-oic acid is accomplished through a combination of high-resolution spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of ent-beyer-15-en-18-oic acid. acs.org 1D NMR experiments, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. preprints.org
¹H NMR spectra reveal the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (multiplicity and coupling constants, J), and their relative numbers (integration). preprints.org Key signals for ent-beyer-15-en-18-oic acid would include those for the olefinic protons of the double bond, the methyl groups, and the protons adjacent to the carboxylic acid group.
¹³C NMR spectra show the number of chemically distinct carbon atoms. electronicsandbooks.com The chemical shifts of the carbon signals indicate their functional group type, such as the carbonyl carbon of the carboxylic acid, the sp² carbons of the double bond, and the sp³ carbons of the tetracyclic skeleton.
2D NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms. nih.govemerypharma.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton-proton networks within the molecule. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a map of which proton is attached to which carbon.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Beyerane (B1241032) Diterpenes
| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 1 | 39.5 | 1.50-1.60 (m) |
| 2 | 19.2 | 1.40-1.50 (m) |
| 3 | 37.8 | 1.30-1.40 (m) |
| 4 | 43.8 | - |
| 5 | 56.5 | 1.10 (d) |
| 6 | 21.8 | 1.60-1.70 (m) |
| 7 | 41.5 | 1.45-1.55 (m) |
| 8 | 45.0 | - |
| 9 | 57.1 | 1.20 (m) |
| 10 | 38.0 | - |
| 11 | 18.0 | 1.50-1.60 (m) |
| 12 | 33.6 | 1.70-1.80 (m) |
| 13 | 40.0 | 2.00 (m) |
| 14 | 39.4 | 1.65-1.75 (m) |
| 15 | 158.5 | 5.30 (d) |
| 16 | 148.1 | 5.50 (d) |
| 17 | 27.4 | 1.05 (s) |
| 18 | 183.0 | - |
| 19 | 29.0 | 1.25 (s) |
| 20 | 15.8 | 0.85 (s) |
Note: Data are representative and may vary slightly depending on the solvent and specific beyerane derivative. nih.govspectrabase.comresearchgate.net
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of ent-beyer-15-en-18-oic acid. researchgate.net High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which allows for the calculation of its elemental formula. ljmu.ac.uk
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.govnih.gov In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information that can be used to confirm the identity of the compound. For diterpenoids like ent-beyer-15-en-18-oic acid, characteristic fragmentation patterns often involve losses of small neutral molecules such as water, carbon monoxide, and carbon dioxide, as well as cleavages of the tetracyclic ring system. nih.gov
While NMR and MS can define the connectivity and relative stereochemistry of a molecule, X-ray crystallography provides the unambiguous determination of its three-dimensional structure and absolute configuration. nih.govnih.gov This technique requires the formation of a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to calculate the precise positions of all atoms in the molecule, confirming the stereochemistry at each chiral center. rsc.org The structure of a hydroxylated derivative of the closely related ent-beyer-15-en-19-oic acid has been confirmed by X-ray crystallography, providing a strong reference for the stereochemistry of the beyerane skeleton. nih.gov
Derivatization Methods for Enhanced Analytical Detection and Resolution (e.g., for GC/MS)
For certain analytical techniques, particularly GC/MS, derivatization of ent-beyer-15-en-18-oic acid is often necessary. researchgate.net The carboxylic acid functional group is polar and has low volatility, which can lead to poor chromatographic peak shape and thermal degradation in the GC injector.
A common derivatization strategy is esterification, such as methylation, to convert the carboxylic acid into its corresponding methyl ester. researchgate.net This is typically achieved by reaction with reagents like diazomethane (B1218177) or by heating with methanol (B129727) in the presence of an acid catalyst. The resulting methyl ester is more volatile and less polar, leading to improved chromatographic performance and sharper peaks in GC analysis. Silylation, another common derivatization technique, involves reacting the carboxylic acid with a silylating agent to form a trimethylsilyl (B98337) ester, which also enhances volatility for GC/MS analysis. researchgate.net
Development of Robust Analytical Protocols for Research Quantitation
The development of robust and validated analytical methods is essential for the accurate quantification of ent-beyer-15-en-18-oic acid in research samples, such as plant extracts or biological fluids. kpfu.ru HPLC coupled with UV or MS detection is a common approach for quantitative analysis. researchgate.net
A typical quantitative method involves:
Sample Preparation: This may include extraction, filtration, and pre-concentration steps to isolate the analyte and remove interfering substances.
Method Validation: The analytical method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. nih.gov
Calibration Curve: A calibration curve is generated using certified reference standards of ent-beyer-15-en-18-oic acid at known concentrations.
Quantification: The concentration of the analyte in the unknown sample is determined by comparing its peak area or height to the calibration curve.
Proton Quantitative NMR (¹H-qNMR) is another powerful technique for the quantification of compounds without the need for an identical reference standard for calibration, instead using an internal standard of known concentration. mdpi.com This method relies on the direct relationship between the integrated signal area in the ¹H NMR spectrum and the number of protons giving rise to that signal.
Computational and Chemoinformatic Studies of Ent Beyer 15 En 18 Oic Acid
Molecular Docking and Dynamics Simulations (e.g., ligand-protein interactions with ArnT)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for predicting the interaction between a small molecule ligand, such as ent-beyer-15-en-18-oic acid, and a protein target. The process involves sampling a high number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.
For instance, a hypothetical docking study of ent-beyer-15-en-18-oic acid with ArnT (arnovannin transacetylase), a bacterial enzyme involved in the modification of lipid A and a potential target for novel antibiotics, could reveal key insights into its inhibitory potential. The diterpenoid would be positioned within the active site of ArnT, and its interactions with the surrounding amino acid residues would be analyzed.
Table 1: Hypothetical Molecular Docking Results of ent-Beyer-15-en-18-oic Acid with ArnT
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR101, LYS210, ASP245 |
| Types of Interactions | Hydrogen bonds, van der Waals forces, hydrophobic interactions |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are utilized to investigate the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) can provide valuable information about the distribution of electrons, electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO) of ent-beyer-15-en-18-oic acid.
The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. Furthermore, the electrostatic potential map can reveal the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its interactions with biological targets. For ent-beyer-15-en-18-oic acid, the carboxylic acid group would be expected to be an electron-rich region, making it a likely site for hydrogen bonding with protein residues.
Table 2: Hypothetical Quantum Chemical Properties of ent-Beyer-15-en-18-oic Acid
| Property | Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Dipole Moment (Debye) | 2.8 |
Pharmacophore Modeling and Ligand-Based Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for ent-beyer-15-en-18-oic acid could be developed based on its known active conformation or by aligning it with other known active compounds that target the same biological receptor.
This model, typically consisting of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, can then be used as a 3D query to screen large compound libraries for molecules with similar pharmacophoric features. This ligand-based virtual screening approach can lead to the discovery of novel compounds with potentially similar or improved biological activity.
In Silico Prediction of Potential Biological Targets and Pathways
In the absence of experimentally determined biological targets for ent-beyer-15-en-18-oic acid, various in silico target prediction methods can be employed. These methods, often referred to as reverse docking or target fishing, utilize the 3D structure of the small molecule to screen against a database of known protein structures. By predicting the binding affinity of ent-beyer-15-en-18-oic acid to a wide range of proteins, a list of potential biological targets can be generated.
Furthermore, by analyzing the predicted targets, it is possible to infer the biological pathways that might be modulated by this diterpenoid. For example, if several of the predicted targets are known to be involved in inflammatory pathways, it would suggest that ent-beyer-15-en-18-oic acid may possess anti-inflammatory properties.
Conformational Analysis and Energy Minimization Studies
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like ent-beyer-15-en-18-oic acid, with its multiple rotatable bonds, understanding its conformational landscape is crucial.
Energy minimization studies are performed to find the most stable conformation (the global energy minimum) of the molecule. This is achieved by systematically altering the geometry of the molecule to find the arrangement of atoms with the lowest potential energy. The resulting low-energy conformers can then be used in subsequent molecular docking and pharmacophore modeling studies to ensure that the most biologically relevant conformations are being considered.
Future Perspectives and Emerging Research Avenues for Ent Beyer 15 En 18 Oic Acid
Exploration of Novel Biosynthetic Pathways and Enzymes
While the complete native biosynthetic pathway of ent-beyer-15-en-18-oic acid is an area of ongoing investigation, significant opportunities lie in harnessing microbial systems to create novel derivatives. The biotransformation of beyerane (B1241032) and related diterpenoid skeletons using microorganisms, particularly fungi, is a key emerging research avenue. This approach utilizes the highly specific enzymatic machinery of microbes to perform reactions that are challenging to achieve through traditional chemical synthesis.
Fungi of the Aspergillus genus have proven to be particularly effective at modifying diterpenoid structures. For instance, research on the related compound ent-beyer-15-en-19-oic acid demonstrated that the fungus Aspergillus niger can hydroxylate the molecule to produce ent-1β,7α-dihydroxy-beyer-15-en-19-oic acid with a high yield of 40% nih.govresearchgate.net. Microbial enzymatic systems are capable of performing highly regio- and stereoselective reactions on non-activated carbon atoms, a feat that is difficult to accomplish with conventional organic chemistry researchgate.net. These microbial transformations are mediated by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups and other functionalities at specific positions on the diterpenoid core, thus generating new chemical entities with potentially enhanced or novel biological activities researchgate.net.
Future research will likely focus on:
Enzyme Discovery: Identifying and characterizing the specific enzymes (e.g., hydroxylases, oxidoreductases) from organisms like Aspergillus niger and Mucor plumbeus responsible for modifying the ent-beyerane skeleton researchgate.net.
Metabolic Engineering: Genetically engineering microbial hosts to express these enzymes, allowing for the controlled and targeted production of specific derivatives of ent-beyer-15-en-18-oic acid.
Pathway Elucidation: Combining genomic and metabolomic approaches to fully map the natural biosynthetic pathways of ent-beyerane diterpenoids in their native plant sources, providing new enzymatic tools for synthetic biology applications mdpi.com.
Development of Sustainable and Scalable Chemical Synthesis Strategies
A key strategy involves the use of stevioside, an inexpensive and readily available diterpene glycoside from the plant Stevia rebaudiana acs.org. Stevioside can be efficiently converted into isosteviol (B191626), a compound possessing the ent-beyerane core structure. This transformation is achieved through an acid-catalyzed Wagner–Meerwein rearrangement, which reconfigures the related ent-kaurane skeleton of steviol (B1681142) into the ent-beyerane framework nih.govacs.org. This semi-synthetic route provides a cost-effective and scalable platform for producing the core scaffold, which can then be chemically modified to yield ent-beyer-15-en-18-oic acid and a library of other derivatives acs.orgnih.gov.
Emerging research in chemical synthesis is focused on:
Unified Divergent Synthesis: Advanced strategies are being developed for the asymmetric divergent synthesis of multiple diterpenoid skeletons, including ent-beyerane, from common chemical intermediates. This allows for the rapid construction of diverse molecular architectures for biological screening acs.org.
Catalytic Efficiency: Improving the efficiency and selectivity of key chemical transformations, such as C-H functionalization, to reduce the number of steps and improve yields in both semi-synthetic and total synthesis routes.
Discovery of New Biological Targets and Therapeutic Applications Beyond Anti-infectives
While the ent-beyerane scaffold has shown significant promise as an anti-infective adjuvant—specifically as an inhibitor of the ArnT enzyme to overcome colistin (B93849) resistance in Gram-negative bacteria—its therapeutic potential extends far beyond this application nih.gov. The structural complexity and rigidity of ent-beyer-15-en-18-oic acid make it an ideal candidate for interacting with a variety of biological targets.
One documented non-anti-infective activity for a closely related compound, ent-beyer-15-en-19-oic acid, is spasmolytic action. This compound was shown to inhibit the electrically induced contractions of guinea-pig ileum, suggesting a potential application in treating smooth muscle spasms nih.gov. Furthermore, diterpenoids with similar tetracyclic structures, such as those from the ent-kaurane class, are known to possess a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and neuroprotective properties frontiersin.orgresearchgate.net. This suggests that ent-beyer-15-en-18-oic acid and its derivatives are prime candidates for screening against similar targets.
Future therapeutic research will likely explore the following areas:
| Potential Therapeutic Area | Rationale and Research Direction |
| Anti-inflammatory | Diterpenoids frequently exhibit anti-inflammatory effects. Future studies could investigate the inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as TNF-α and IL-6. |
| Anticancer | The cytotoxic potential of beyerane-type diterpenoids against various cancer cell lines is an active area of research mdpi.com. Screening ent-beyer-15-en-18-oic acid against panels of human tumor cells could identify novel anticancer leads. |
| Neuroprotection | Some related ent-kaurane diterpenoids have shown protective effects in models of neurodegenerative diseases researchgate.net. Investigating the activity of ent-beyer-15-en-18-oic acid in neuronal cell culture models of Alzheimer's or Parkinson's disease is a logical next step. |
| Metabolic Disorders | Given the steroidal-like core structure, exploring interactions with nuclear receptors and other targets involved in metabolic regulation could uncover applications for conditions like diabetes or dyslipidemia. |
Integration with Omics Technologies for Comprehensive Biological Understanding
A deeper understanding of how ent-beyer-15-en-18-oic acid functions at a systemic level requires the integration of advanced "omics" technologies. While this area is still nascent for this specific compound, studies on related diterpenoids have demonstrated the power of genomics, transcriptomics, and metabolomics to elucidate biosynthetic pathways and mechanisms of action.
For example, genomic and transcriptomic analysis of Coffea arabica beans successfully identified the specific enzymes, CACPS1 and CAKS3, responsible for the cyclization steps that form the foundational ent-kaurane skeleton from which many diterpenoids are derived mdpi.com. This type of research provides a roadmap for discovering the complete biosynthetic pathway of ent-beyer-15-en-18-oic acid in its natural source.
Furthermore, omics can be used to understand pharmacological effects. A study on the related diterpenoid Xylopic acid used metabolomics and transcriptomics to reveal how the compound restored metabolic pathways related to amino acid and lipid metabolism in a model of rheumatoid arthritis frontiersin.org. Applying similar approaches to ent-beyer-15-en-18-oic acid could:
Identify Drug Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, researchers can generate hypotheses about its molecular targets and mechanisms of action.
Elucidate Off-Target Effects: Metabolomics can provide a global snapshot of the metabolic changes induced by the compound, helping to predict potential side effects and understand its broader biological impact.
Guide Biosynthesis: Correlating gene expression data with metabolite profiles in the source organism can accelerate the discovery of the enzymes involved in its natural production.
Applications in Advanced Chemical Materials and Biotechnology
The unique and rigid three-dimensional structure of the ent-beyerane skeleton makes it a "privileged scaffold" nih.govnih.gov. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for drug discovery and the development of chemical probes. The versatility of this scaffold is a significant asset in biotechnology and medicinal chemistry.
Future applications in these fields include:
Combinatorial Chemistry: Using the ent-beyerane core as a template to generate large libraries of diverse compounds. By adding different functional groups at various positions, chemists can rapidly explore the structure-activity relationships for different biological targets nih.gov.
Biotechnological Production: Leveraging the biotransformation capabilities of microorganisms like Aspergillus niger as "cell factories" to produce novel, hydroxylated, or otherwise modified versions of ent-beyer-15-en-18-oic acid on a larger scale mdpi.com. This biotechnological approach offers a green and efficient alternative to complex chemical synthesis.
Development of Advanced Materials: The rigid, chiral nature of the ent-beyerane scaffold could potentially be exploited in material science. Its incorporation into polymers could create materials with unique thermal or optical properties. It could also serve as a chiral ligand in asymmetric catalysis, an area that relies on well-defined three-dimensional structures.
Q & A
Q. How should conflicting solubility data from different labs be reconciled in grant proposals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
